Dihydrohalichondramide

説明

特性

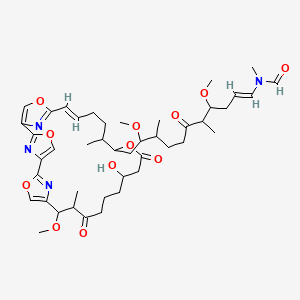

分子式 |

C44H62N4O12 |

|---|---|

分子量 |

839 g/mol |

IUPAC名 |

N-[(E)-11-[(24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C44H62N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10,12,17,20,23-31,37-39,42,50H,9,11,13-16,18-19,21-22H2,1-8H3/b17-10+,20-12+ |

InChIキー |

YOEZYKWLOADELV-APXUAPHXSA-N |

異性体SMILES |

CC1CC/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CCCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC |

正規SMILES |

CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CCCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC |

同義語 |

di-h-HALI dihydrohalichondramide |

製品の起源 |

United States |

類似化合物との比較

Key Compounds Analyzed:

Halichondramide (HALI)

Misakinolide

Swinholide A

Latrunculin A

Cytochalasin B

Jasplakinolide

Mechanistic Differences

FFCs : Fenestrae-forming centers; critical structures for pore assembly in LSECs.

Fenestrae Dynamics

Diameter :

Time Course :

Unique Features of di-h-HALI

FFC Induction : Unlike HALI or swinholide A, di-h-HALI unmasks FFCs, enabling visualization of nascent fenestrae .

Barbed-End Capping: Shared with misakinolide, this activity slows fenestrae dynamics, making FFCs resolvable .

Research Findings

Actin Reorganization : Di-h-HALI clears F-actin from sieve plates, enabling fenestrae expansion .

Lack of Diaphragms : LSEC fenestrae lack diaphragms, unlike those in HUVECs induced by VEGF or PMA .

準備方法

Extraction and Solid-Phase Extraction (SPE)

Marine sponge biomass is homogenized in a methanol-water (4:1) solution, followed by sequential extraction with dichloromethane and ethyl acetate. The crude extract is subjected to SPE using C18 cartridges, eluted with a stepwise methanol-water gradient (5% to 100% methanol). Seven fractions are collected, with HALI typically eluting in the 70–100% methanol fractions.

Semipreparative High-Performance Liquid Chromatography (HPLC)

HALI-rich fractions undergo semipreparative HPLC using a Phenomenex Onyx C18 column (100 × 10 mm) with a 15-minute gradient from 30% to 100% acetonitrile (0.1% formic acid). HALI elutes at ~8.5 minutes under these conditions, confirmed by UV detection at 220 nm.

Hydrogenation of Halichondramide to this compound

The critical step in di-h-HALI synthesis is the selective hydrogenation of HALI’s 4–5 double bond. This process requires precise control to avoid over-reduction of other unsaturated bonds.

Catalytic Hydrogenation Protocol

-

Reaction Setup : HALI (10 mg) is dissolved in anhydrous methanol (5 mL) in a hydrogenation flask.

-

Catalyst Addition : Palladium on carbon (Pd/C, 10% w/w) is added under nitrogen atmosphere.

-

Hydrogenation : The mixture is stirred under hydrogen gas (1 atm) at 25°C for 6 hours.

-

Workup : The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

Key Parameters :

-

Temperature : Exceeding 30°C risks epimerization of chiral centers.

-

Catalyst Loading : 10% Pd/C ensures complete reduction without side reactions.

Monitoring Reaction Progress

Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) and UV visualization confirms the disappearance of HALI (Rf = 0.45) and the appearance of di-h-HALI (Rf = 0.38). High-resolution liquid chromatography-mass spectrometry (HRLCMS) further validates the mass shift from HALI ([M+H]+ m/z 593.3) to di-h-HALI ([M+H]+ m/z 595.3).

Purification and Characterization

Final Purification via Reverse-Phase HPLC

The crude di-h-HALI is purified using a Kinetex C8 column (150 × 21.2 mm) with a gradient from 40% to 90% acetonitrile over 45 minutes. Di-h-HALI elutes at 32 minutes, with purity >95% confirmed by analytical HPLC (Phenomenex Kinetex C18, 5 μm).

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) :

-

Infrared Spectroscopy (IR) : Peaks at 1740 cm−1 (lactone C=O) and 1650 cm−1 (amide I).

Analytical Challenges and Quality Control

Avoiding Epimerization

The C-15 hydroxyl group in di-h-HALI is prone to epimerization under acidic conditions. Storage at −80°C in amber vials minimizes degradation.

Quantification of Actin-Binding Activity

Di-h-HALI’s bioactivity is validated using LSEC (liver sinusoidal endothelial cell) assays, where it induces fenestrae-forming centers (FFCs) at 100 nM within 30 minutes. FFC formation is quantified via electron microscopy, showing a 2.5-fold increase in fenestrae density compared to controls.

Scalability and Industrial Applications

The current yield from 10 mg of HALI is 8.5 mg of di-h-HALI (85% yield). Scaling this process requires optimizing hydrogenation in flow reactors to enhance throughput. Potential applications include drug delivery modulation through LSEC fenestration and anticancer therapies targeting actin dynamics .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing dihydrohalichondramide, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including macrolactonization and stereoselective modifications. Reproducibility requires rigorous documentation of reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., HPLC parameters). Researchers should cross-validate results using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Refer to peer-reviewed synthesis protocols in journals like The Journal of Organic Chemistry for standardized methodologies .

Q. How is this compound characterized to confirm its molecular structure and purity?

- Methodological Answer : Characterization involves a combination of spectroscopic techniques:

- NMR Spectroscopy : Assign peaks for stereochemical confirmation, comparing data to published spectra.

- HRMS : Validate molecular formula and isotopic patterns.

- Chromatography : Use HPLC or LC-MS to assess purity (>95% threshold for biological assays).

Always include negative controls (e.g., solvent blanks) and replicate analyses to minimize instrumental variability .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

- Methodological Answer : Standard assays include:

- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial Activity : Broth microdilution for MIC/MBC determination.

- Mechanistic Studies : Fluorescence-based assays (e.g., caspase activation for apoptosis).

Ensure assay conditions (pH, incubation time, cell density) are optimized and aligned with literature precedents .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from differences in:

- Compound Purity : Re-evaluate purity thresholds and batch-to-batch variability.

- Assay Conditions : Compare cell lines, incubation times, and solvent systems (e.g., DMSO concentration effects).

- Statistical Power : Conduct meta-analyses to assess sample sizes and effect sizes across studies. Use systematic review frameworks (e.g., PRISMA guidelines) to identify bias or methodological inconsistencies .

Q. What strategies are effective for optimizing this compound’s stability in long-term bioassay studies?

- Methodological Answer : Stability optimization involves:

- Solvent Selection : Use deuterated solvents for NMR stability tests or aqueous buffers with stabilizers (e.g., ascorbic acid).

- Temperature Control : Store aliquots at -80°C under inert gas (argon/nitrogen).

- Degradation Monitoring : Periodic LC-MS analysis to track decomposition products.

Document stability profiles in supplementary materials to facilitate cross-study comparisons .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Employ interdisciplinary approaches:

- Proteomics : SILAC or TMT labeling to identify target proteins.

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with putative targets (e.g., tubulin).

- CRISPR Screening : Genome-wide knockout libraries to identify resistance genes.

Validate findings with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .

Q. What computational tools are recommended for predicting this compound’s ADMET properties?

- Methodological Answer : Use tools like SwissADME or ADMETLab 2.0 to predict:

- Absorption : LogP values and Caco-2 permeability.

- Metabolism : Cytochrome P450 interactions.

- Toxicity : Ames test predictions.

Cross-validate predictions with in vitro data (e.g., hepatic microsomal stability assays) and adjust parameters for macrocyclic compounds .

Data Handling and Publication

Q. How should researchers address discrepancies between experimental and computational data for this compound?

- Methodological Answer : Discrepancies often stem from force field inaccuracies or solvent effects in simulations. Mitigate by:

- Parameter Optimization : Use quantum mechanical calculations (DFT) to refine force fields.

- Explicit Solvent Models : Employ molecular dynamics with explicit water molecules.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Report both datasets transparently, highlighting limitations in computational assumptions .

Q. What are the best practices for publishing this compound-related data to ensure FAIR principles?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) guidelines:

- Metadata : Include experimental conditions, instrument models, and software versions.

- Repositories : Deposit raw data in domain-specific repositories (e.g., ChEMBL for bioactivity data).

- Licensing : Use CC-BY licenses for open access.

Reference datasets with persistent identifiers (DOIs) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。